molecular formula C12H19NS B13287008 N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline

Cat. No.: B13287008
M. Wt: 209.35 g/mol
InChI Key: WNMQTBYEZHLCFD-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline is an organic compound characterized by the presence of an aniline group substituted with a 2,2-dimethylpropyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-(methylsulfanyl)aniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like iron powder in acidic conditions.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline
  • N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline

Uniqueness

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Biological Activity

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline is an organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects, supported by data tables and relevant findings from various studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₅N₁S
  • Molecular Weight : Approximately 197.33 g/mol
  • IUPAC Name : this compound

The compound features a dimethylpropyl group and a methylsulfanyl substituent attached to an aniline backbone, which contributes to its chemical reactivity and potential biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effect of this compound on various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-725
A54930
PC-320

These results indicate that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against various bacterial strains. Specific findings include:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values demonstrated significant antimicrobial effects, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A study investigated the effects of this compound on breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death. This study highlights the compound's potential as a lead for developing new anticancer therapies .
  • Research on Antimicrobial Properties :
    In a comparative study of various aniline derivatives, this compound showed superior antimicrobial activity compared to other tested compounds. This suggests that modifications in the chemical structure can enhance biological activity .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-methylsulfanylaniline

InChI

InChI=1S/C12H19NS/c1-12(2,3)9-13-10-6-5-7-11(8-10)14-4/h5-8,13H,9H2,1-4H3

InChI Key

WNMQTBYEZHLCFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC(=CC=C1)SC

Origin of Product

United States

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